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molecular formula C14H7ClINO2 B8548755 N-(2-chloro-4-iodophenyl)phthalimide

N-(2-chloro-4-iodophenyl)phthalimide

Cat. No. B8548755
M. Wt: 383.57 g/mol
InChI Key: QTVMVUFYRWDWEU-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

2-Chloro-4-iodoaniline (12.65 g) and phthalic anhydride (7.4 g) are dissolved in 30 mL of dimethylformamide. The solution is heated to reflux for 16 hours. The reaction mixture is diluted with diethyl ether and washed with brine to yield a precipitate which is filtered off and washed with water and diethyl ether to yield N-(2-chloro-4-iodophenyl)phthalimide as a white solid.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:10]1(=O)[O:15][C:13](=[O:14])[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12>CN(C)C=O.C(OCC)C>[Cl:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[N:4]1[C:13](=[O:14])[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]2[C:10]1=[O:15]

Inputs

Step One
Name
Quantity
12.65 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)I
Name
Quantity
7.4 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
to yield a precipitate which
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)I)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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